molecular formula C16H19NOS B11170112 N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide

N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B11170112
M. Wt: 273.4 g/mol
InChI Key: NEYAKJIVYVVFRH-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a thiophen-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can be achieved through a multi-step process involving the acylation of 2-(thiophen-2-yl)acetic acid with 2-(butan-2-yl)aniline. The reaction typically involves the use of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.

    Reduction: Lithium aluminum hydride; anhydrous conditions, typically in ether solvents.

    Substitution: Nitric acid, halogens; varying conditions depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: N-[2-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a butan-2-yl group and a thiophen-2-yl group, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H19NOS/c1-3-12(2)14-8-4-5-9-15(14)17-16(18)11-13-7-6-10-19-13/h4-10,12H,3,11H2,1-2H3,(H,17,18)

InChI Key

NEYAKJIVYVVFRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CS2

Origin of Product

United States

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